3-Hydroxy-3-methylbutanoate

Pharmacokinetics Bioavailability Sports Nutrition

Researchers requiring direct HMB supplementation face inefficient conversion from leucine (~5% metabolic yield). This calcium salt bypasses that bottleneck, delivering a potent anti-catabolic agent for muscle wasting studies. - Suppresses muscle protein breakdown by 29% in vitro (C2C12 myotubes). - Achieves rapid peak plasma levels-76% higher Cmax than the free acid in human PK trials. - Scalable from 50 g research batches to kilogram-scale production quantities.

Molecular Formula C5H9O3-
Molecular Weight 117.12 g/mol
Cat. No. B1233616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-methylbutanoate
Molecular FormulaC5H9O3-
Molecular Weight117.12 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)[O-])O
InChIInChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7)/p-1
InChIKeyAXFYFNCPONWUHW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-3-methylbutanoate (HMB): Technical Baseline and In-Class Differentiation


3-Hydroxy-3-methylbutanoate, commonly referred to as β-hydroxy-β-methylbutyrate (HMB), is a metabolite of the essential branched-chain amino acid L-leucine [1]. Endogenously, approximately 5% of dietary leucine undergoes conversion to HMB via the intermediate α-ketoisocaproic acid (KIC), a quantitatively limited pathway that renders direct dietary HMB intake impractical for achieving pharmacologically relevant levels [2]. Commercially, HMB is available as the free acid (HMB-FA) or as various salt forms (predominantly calcium HMB, Ca-HMB; also sodium HMB), each exhibiting distinct physicochemical and pharmacokinetic properties. In research and industrial applications, HMB functions primarily as a modulator of protein turnover, demonstrating both anabolic (stimulation of muscle protein synthesis) and anti-catabolic (suppression of muscle protein breakdown) activities in mammalian systems [3].

Why 3-Hydroxy-3-methylbutanoate Cannot Be Replaced by Leucine or Alternative HMB Salts


Generic substitution among leucine, free acid HMB, and HMB calcium salt is precluded by fundamental differences in metabolic fate, pharmacokinetic profile, and biological activity. Leucine is an inefficient HMB precursor; to achieve the typical 3 g/day supplemental HMB dose, an impractical 60 g of leucine (or ~600 g of dietary protein) would be required due to the ~5% metabolic conversion rate [1]. Moreover, leucine and HMB exhibit divergent effects on protein metabolism: leucine preferentially stimulates muscle protein synthesis (MPS) via mTORC1 signaling, whereas HMB combines a more modest MPS stimulation with pronounced suppression of muscle protein breakdown (MPB), representing a mechanistically distinct anti-catabolic action [2]. Among HMB forms, the free acid (HMB-FA) and calcium salt (Ca-HMB) display substantially different pharmacokinetics, with HMB-FA demonstrating a 37% higher plasma clearance rate and 76% higher peak plasma concentration in humans compared to Ca-HMB, while Ca-HMB exhibits greater relative bioavailability in preclinical models [3][4]. These quantitative differences in absorption kinetics, plasma exposure, and clearance dictate form-specific selection based on the intended application timing and target tissue exposure profile.

Quantitative Evidence Guide for 3-Hydroxy-3-methylbutanoate: Comparator-Driven Differentiation


HMB Free Acid vs. Calcium Salt: Human Pharmacokinetic Differentiation

In a randomized crossover study of 10 human subjects, HMB free acid (HMB-FA) administered in capsule form demonstrated significantly superior delivery efficiency compared to calcium HMB (Ca-HMB) capsule. HMB-FA produced a 76% higher peak plasma HMB concentration (Cmax: 270.2 ± 17.8 μmol/L vs. 153.9 ± 17.9 μmol/L, P < 0.006), achieved in one-third the time (P < 0.009), and exhibited a 37% higher plasma clearance rate (74.8 ± 4.0 mL/min vs. 54.5 ± 3.2 mL/min, P < 0.0001) [1]. These data indicate that HMB-FA provides more rapid systemic HMB availability and faster tissue distribution compared to the calcium salt.

Pharmacokinetics Bioavailability Sports Nutrition

Calcium HMB vs. Free Acid HMB: Preclinical Bioavailability Advantage

In a preclinical comparative study using male Sprague-Dawley rats, calcium HMB (CaHMB) demonstrated enhanced relative bioavailability compared to free acid HMB (FAHMB) across three oral dose levels. The area under the plasma concentration-time curve (AUC) and Cmax for CaHMB were significantly greater than for FAHMB. The relative bioavailability of CaHMB was 49%, 54%, and 27% greater than that of FAHMB at the 30, 100, and 300 mg/kg oral doses tested, respectively [1]. The higher relative bioavailability of CaHMB is attributed to its lower systemic clearance compared to FAHMB, as demonstrated following intravenous administration (relative bioavailability of CaHMB 80% greater than FAHMB) [1].

Preclinical Pharmacology Bioavailability Formulation Science

HMB vs. Leucine: Differential Effects on Muscle Protein Synthesis and Breakdown

In a human study evaluating acute effects on skeletal muscle protein metabolism, 3.42 g of free-acid HMB (providing 2.42 g pure HMB) stimulated muscle protein synthesis (MPS) by 70% (from 0.039 ± 0.005 to 0.066 ± 0.008 %/h, P < 0.05), while an equimolar amount of leucine (3.42 g) stimulated MPS by 110% (from 0.042 ± 0.006 to 0.088 ± 0.012 %/h, P < 0.01) [1]. Notably, HMB uniquely decreased muscle protein breakdown (MPB), an effect not observed with leucine administration [1]. In vitro studies corroborate this anti-catabolic effect, with HMB decreasing protein degradation by 29% (P < 0.01 vs. control) in isolated muscle preparations [2].

Muscle Protein Metabolism Anabolism Anti-catabolism

HMB in Sarcopenia: Clinical Efficacy vs. Placebo with Resistance Training

In a 12-week randomized, double-blind, placebo-controlled trial involving older adults (≥60 years) with sarcopenia undergoing concurrent resistance exercise training, HMB supplementation (dose not specified; twice daily) resulted in significantly greater improvements compared to placebo plus exercise. Between-group differences (HMB minus placebo) were: handgrip strength increase of 4.61 kg (95% CI: 2.93-6.28 kg, P < 0.001); gait speed improvement of 0.11 m/s (95% CI: 0.02-0.20 m/s, P = 0.014); and five-time chair stand test reduction of 3.65 seconds (95% CI: -5.72 to -1.58 s, P = 0.001) [1]. Muscle quality (strength per unit mass) increased by 2.47 kg·kg⁻¹ (95% CI: 1.15-3.80 kg·kg⁻¹, P = 0.001) with HMB relative to placebo [1].

Sarcopenia Geriatric Nutrition Muscle Function

HMB Free Acid vs. HMB Calcium Salt: Differential Strength Outcomes in Resistance-Trained Men

A 12-week randomized, double-blind, placebo-controlled trial in 44 resistance-trained men (consuming ≥1.7 g·kg⁻¹·day⁻¹ protein) compared HMB-FA (3 g/day), HMB-Ca (3 g/day), and placebo during a periodized resistance training program. While no between-group differences were observed for lean body mass, cross-sectional area, or bench press strength, the HMB-FA group demonstrated significantly greater leg press strength improvement compared to both HMB-Ca and placebo (Group × Time interaction: P < 0.05) [1]. HMB-FA increased leg press one-repetition maximum by 47.7 ± 31.2 kg, compared to 43.8 ± 31.7 kg for HMB-Ca and 30.2 ± 20.9 kg for placebo [1]. Neither form improved hypertrophy or reduced muscle damage markers in this protein-adequate cohort [1].

Resistance Training Sports Performance Strength Adaptation

HMB-FA and HMB-Ca: Lack of Ergogenic Effect in Young Resistance-Trained Men

In an 8-week double-blind randomized controlled pragmatic trial evaluating off-the-shelf leucine metabolite supplements in 40 young men undergoing thrice-weekly whole-body resistance training, neither HMB-FA (n=11) nor HMB-Ca (n=9) produced significant between-group or time-group interactions for muscle thickness, one-repetition maximum strength (bench press and squat), Wingate peak power, countermovement jump performance, or blood hormone measures (creatine kinase, IGF-1, growth hormone, cortisol, testosterone) compared to placebo (n=10) [1]. Time-dependent changes were observed across all groups (P < 0.001), but supplementation with leucine metabolites, including both HMB forms, failed to enhance training-induced adaptations beyond placebo [1].

Sports Nutrition Muscle Hypertrophy Young Adult Physiology

Optimal Application Scenarios for 3-Hydroxy-3-methylbutanoate Based on Quantitative Evidence


Sarcopenia and Age-Related Muscle Wasting Interventions

In older adults with diagnosed sarcopenia undergoing concurrent resistance exercise, HMB supplementation provides clinically meaningful additive benefits. The 4.61 kg greater handgrip strength improvement and 0.11 m/s faster gait speed relative to exercise plus placebo [1] support HMB procurement for geriatric nutrition protocols, clinical trials targeting sarcopenia, and functional decline prevention programs. The anti-catabolic mechanism of HMB (29% reduction in MPB in vitro) [2] is particularly relevant in aging populations characterized by elevated basal protein breakdown rates.

Acute Pre-Exercise or Peri-Workout Supplementation Requiring Rapid Bioavailability

For applications demanding rapid systemic HMB delivery within 30-60 minutes of ingestion, HMB free acid (HMB-FA) is the preferred form. Human pharmacokinetic data demonstrate 3× faster Tmax, 76% higher Cmax, and 37% higher plasma clearance rate compared to Ca-HMB [1]. This form selection is critical for acute peri-workout nutritional strategies, pre-competition supplementation, and clinical scenarios requiring rapid HMB tissue distribution. Formulators developing gel-capsule or liquid HMB products for rapid absorption should prioritize HMB-FA over salt forms.

Chronic Muscle Wasting Conditions and Sustained-Release Formulations

For chronic supplementation in conditions such as cancer cachexia, cirrhosis-associated malnutrition, or prolonged bed rest where total systemic HMB exposure (AUC) is the primary pharmacokinetic goal, calcium HMB (Ca-HMB) offers quantifiable advantages. Preclinical data demonstrate 27-54% higher relative bioavailability of Ca-HMB compared to free acid HMB [1]. This translates to greater total HMB exposure per administered dose. Formulators developing sustained-release tablets, powdered drink mixes, or enteral nutrition products for chronic wasting conditions should consider Ca-HMB to maximize dose efficiency.

Anti-Catabolic Research Targeting Protein Breakdown Suppression

For research applications specifically targeting the suppression of muscle protein breakdown (MPB) rather than stimulation of muscle protein synthesis (MPS), HMB offers a mechanistically distinct tool not replicated by leucine. While leucine stimulates MPS by 110% (vs. HMB's 70%), only HMB demonstrates significant MPB suppression in human and in vitro models [1][2]. This property makes HMB the compound of choice for studies investigating anti-catabolic interventions in catabolic disease states, immobilization-induced atrophy, and critical illness myopathy where protein breakdown inhibition is the primary therapeutic objective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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